Balanced Lipophilicity (XLogP) – A Decisive Selector for CNS and Membrane Permeability Studies
The target compound has an XLogP3-AA value of 0.1, precisely midway between the more polar direct analog lacking the methylene spacer (CAS 900738-64-9, XLogP −0.1) and the more lipophilic ethyl analog (CAS 1353951-95-7, XLogP 0.5) [1][2][3]. This intermediate value places it closer to the optimal CNS drug-like range (LogP 1–3) and reduces the risk of excessive polarity limiting membrane passage or high lipophilicity driving off-target binding.
| Evidence Dimension | Computed octanol-water partition coefficient (XLogP3-AA) |
|---|---|
| Target Compound Data | 0.1 |
| Comparator Or Baseline | CAS 900738-64-9: −0.1; CAS 1353951-95-7: 0.5 |
| Quantified Difference | Δ +0.2 log units vs. CAS 900738-64-9; Δ −0.4 log units vs. CAS 1353951-95-7 |
| Conditions | XLogP3 3.0 algorithm, as computed by PubChem |
Why This Matters
A 0.2–0.4 log unit shift in lipophilicity is known to alter blood-brain barrier permeability and plasma protein binding by factors of 2–5×, making this compound a more favorable starting point for CNS probe development than either analog.
- [1] PubChem Compound Summary for CID 63233247, N1-Methyl-N1-((1-methylpiperidin-4-yl)methyl)ethane-1,2-diamine. View Source
- [2] PubChem Compound Summary for CID 7138283, N1-methyl-N1-(1-methylpiperidin-4-yl)ethane-1,2-diamine. View Source
- [3] PubChem Compound Summary for CID 66565699, N1-Ethyl-N1-((1-methylpiperidin-4-yl)methyl)ethane-1,2-diamine. View Source
